molecular formula C17H18O2 B14395113 Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate CAS No. 87555-73-5

Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14395113
CAS No.: 87555-73-5
M. Wt: 254.32 g/mol
InChI Key: KGZUOBSFACTHQU-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected at the 1,1’ position, with ethyl and carboxylate functional groups attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenyl magnesium bromide) reacts with an appropriate ester or acid chloride to form the desired biphenyl derivative . The reaction typically requires anhydrous conditions and a suitable solvent, such as diethyl ether or tetrahydrofuran, to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. These methods allow for the efficient synthesis of biphenyl derivatives with high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate can be compared to other biphenyl derivatives, such as:

The uniqueness of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives.

Properties

CAS No.

87555-73-5

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl 2,6-dimethyl-4-phenylbenzoate

InChI

InChI=1S/C17H18O2/c1-4-19-17(18)16-12(2)10-15(11-13(16)3)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3

InChI Key

KGZUOBSFACTHQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)C2=CC=CC=C2)C

Origin of Product

United States

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